molecular formula C5H13ClN2O2S B6170932 N,N-dimethylazetidine-3-sulfonamide hydrochloride CAS No. 2411635-42-0

N,N-dimethylazetidine-3-sulfonamide hydrochloride

Cat. No.: B6170932
CAS No.: 2411635-42-0
M. Wt: 200.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its molecular formula C5H13ClN2O2S and a molecular weight of 200.7 g/mol. It is primarily used in research settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of N,N-dimethylazetidine-3-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and specific catalysts to facilitate the formation of the sulfonamide bond.

Chemical Reactions Analysis

N,N-dimethylazetidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. . Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethylazetidine-3-sulfonamide hydrochloride has a wide range of scientific research applications. It is used in organic synthesis and medicinal chemistry due to its unique reactivity and stability . The compound is also employed in drug discovery programs as a building block for designing new pharmaceuticals. Additionally, it finds applications in polymerization processes and as a chiral template in asymmetric synthesis .

Mechanism of Action

The mechanism of action of N,N-dimethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. . This property makes them valuable in the development of antibacterial agents.

Comparison with Similar Compounds

N,N-dimethylazetidine-3-sulfonamide hydrochloride can be compared with other sulfonamide compounds, such as sulfanilamide and sulfonimidates. Sulfanilamide is a well-known sulfonamide antibiotic that inhibits bacterial enzyme dihydropteroate synthetase . Sulfonimidates, on the other hand, are sulfur (VI) species that have found applications as building blocks in medicinal chemistry and as alkyl transfer reagents . The unique ring structure and reactivity of this compound set it apart from these similar compounds.

Properties

CAS No.

2411635-42-0

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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